![molecular formula C13H20ClN5O8P2 B1676834 azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate CAS No. 367909-40-8](/img/structure/B1676834.png)

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

概要

説明

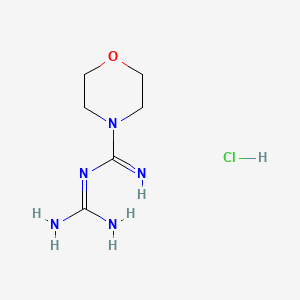

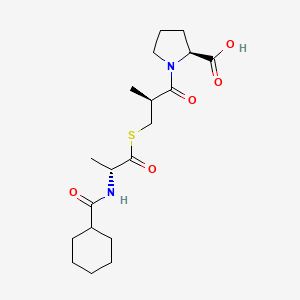

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.

Synthesis Analysis

This involves studying how the compound is made. It could be synthesized in a lab or it could be naturally occurring. The synthesis process often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions where the compound is a reactant (used to make other compounds) or a product (made from other compounds).Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用

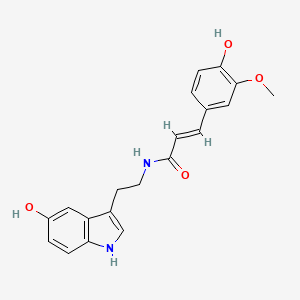

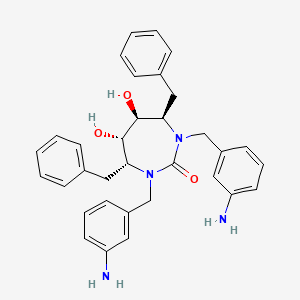

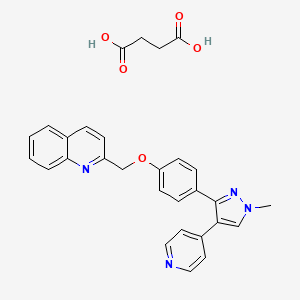

Synthesis and Molecular Structure

Research has shown that derivatives of azane, including compounds built on bicyclo[3.1.0]hexane templates, are pivotal in synthesizing conformationally locked nucleosides. These compounds have been synthesized to investigate preferences of specific enzymes like HIV reverse transcriptase. For instance, Saneyoshi et al. (2010) synthesized l-deoxythreosyl phosphonate nucleosides to explore the preference for conformation in HIV reverse transcriptase. Their synthesis involved hydroxyl-directed Simmons-Smith cyclopropanation and Mitsunobu coupling of the purine base, demonstrating the complexity and innovation in creating these molecules (Saneyoshi, Deschamps, & Marquez, 2010).

Potential in Cardioprotective Activity

Derivatives of azane have been investigated for their potential in cardioprotective activity. Kumar et al. (2013) synthesized 5'-phosphonate and 5'-phosphate analogues of AMP containing a (N)-methanocarba (bicyclo[3.1.0]hexane) system. These compounds were shown to have in vivo cardioprotective activity in a mouse ischemic heart failure model, highlighting the therapeutic potential of these molecules in cardiovascular diseases (Kumar et al., 2013).

Role in Neurotransmission

In another study, β-nicotinamide adenine dinucleotide (β-NAD), which has a structure related to azane derivatives, was identified as an enteric inhibitory neurotransmitter in human and nonhuman primate colons. This discovery, made by Hwang et al. (2011), suggests the significance of such compounds in gastrointestinal motility and potential therapeutic applications in gastrointestinal disorders (Hwang et al., 2011).

Development of Adhesive Polymers

Compounds similar to azane have also been used in the development of adhesive polymers. For example, Moszner et al. (2006) synthesized compounds like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate for use in adhesive polymers, demonstrating the versatility of these molecules in various industrial applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

Safety And Hazards

This involves studying any risks associated with the compound. It could be toxic, flammable, or reactive. Safety data sheets (SDS) often provide this information.

将来の方向性

This involves predicting or proposing future research directions. This could be based on current research trends, gaps in the existing knowledge, or new applications for the compound.

特性

IUPAC Name |

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKPDFUVMQAOX-KOVKCLEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN7O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MRS2279 (diammonium) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。